molecular formula C6H12ClNO3 B1378466 2-Amino-5-oxohexanoic acid hydrochloride CAS No. 1394040-02-8

2-Amino-5-oxohexanoic acid hydrochloride

Cat. No.: B1378466
CAS No.: 1394040-02-8
M. Wt: 181.62 g/mol
InChI Key: ZFNJDNWRUMSAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-oxohexanoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3 It is a derivative of 2-amino-5-oxohexanoic acid, which is a non-proteinogenic alpha-amino acid

Scientific Research Applications

2-Amino-5-oxohexanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its role in metabolic pathways and as a potential intermediate in biosynthetic processes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxohexanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-amino-5-oxohexanoic acid.

    Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

The reaction conditions for the synthesis of 2-amino-5-oxohexanoic acid involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors.

    Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxohexanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Formation of 2-amino-5-oxohexanoic acid derivatives.

    Reduction: Formation of 2-amino-5-hydroxyhexanoic acid.

    Substitution: Formation of N-substituted derivatives of 2-amino-5-oxohexanoic acid.

Mechanism of Action

The mechanism of action of 2-amino-5-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-oxohexanoic acid: The free acid form of the compound.

    2-Amino-5-hydroxyhexanoic acid: A reduced derivative.

    N-substituted derivatives: Various N-substituted analogs.

Uniqueness

2-Amino-5-oxohexanoic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form.

Properties

IUPAC Name

2-amino-5-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNJDNWRUMSAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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